Ethyl 2-(thiomorpholin-3-yl)acetate
Description
Ethyl 2-(thiomorpholin-3-yl)acetate is an ethyl ester derivative featuring a thiomorpholine ring, a six-membered heterocycle containing one sulfur and one nitrogen atom. Thiomorpholine is a sulfur-containing analog of morpholine, which confers distinct electronic and steric properties due to the larger atomic radius and polarizability of sulfur compared to oxygen.
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
ethyl 2-thiomorpholin-3-ylacetate |
InChI |
InChI=1S/C8H15NO2S/c1-2-11-8(10)5-7-6-12-4-3-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
DHFLUKXWPZKLMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CSCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(thiomorpholin-3-yl)acetate typically involves the reaction of thiomorpholine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiomorpholin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; reaction conditionsroom temperature to reflux.
Reduction: LiAlH4; reaction conditionsanhydrous ether, room temperature.
Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionssolvent (e.g., THF, DMF), base (e.g., NaH, K2CO3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thiomorpholine derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(thiomorpholin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(thiomorpholin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the ester group can undergo hydrolysis to release the active thiomorpholine moiety, which can further interact with biological targets .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Motifs
Ethyl 2-(Imidazole Derivatives) Acetates
Compounds such as Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (, Figure 1C) and Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate () share the ethyl ester backbone but replace thiomorpholine with imidazole or imidazopyridine rings. These nitrogen-rich heterocycles enhance hydrogen-bonding capacity and aromatic stacking interactions, which are critical for binding to biological targets like enzymes or receptors. For example, imidazole derivatives are often explored for antimicrobial activity due to their ability to disrupt microbial membranes or enzyme active sites .

Ethyl 2-(Morpholine Sulfonyl) Derivatives
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate () incorporates a morpholine sulfonyl group, which introduces strong electron-withdrawing effects. This compound has a higher molecular weight (486.6 g/mol) and complexity (Topological Polar Surface Area = 190 Ų) compared to thiomorpholine derivatives, making it more suited for applications requiring steric bulk or specific electronic interactions .
Thiochromen and Thiadiazole Derivatives
Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate () and Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () feature sulfur-containing rings (thiochromen, thietan) fused with aromatic systems. These structures exhibit enhanced π-π stacking and redox activity, which are advantageous in materials science or as kinase inhibitors .
Functional Group Variations
Ethyl α-Phenylacetoacetate ()
This compound lacks a heterocycle but includes a phenylacetoacetate group, making it a β-keto ester. It is widely used as a precursor in organic synthesis (e.g., for arylacetic acids). Compared to thiomorpholine derivatives, its simpler structure offers higher synthetic accessibility but lower target specificity .
Bioactive Ethyl Acetate Extracts
Ethyl acetate fractions from natural products (e.g., clove, turmeric) contain polyphenols and terpenoids ().
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | XLogP3 | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| This compound (est.) | ~215–230 g/mol | ~1.5–2.0 | 1 | 4–5 |
| Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | ~230 g/mol | 2.0–2.5 | 1 | 5–6 |
| Ethyl 2-(morpholine sulfonyl)acetate | 486.6 g/mol | 1.8 | 1 | 11 |
Note: Thiomorpholine derivatives balance moderate lipophilicity and hydrogen-bonding capacity, positioning them as versatile intermediates for further functionalization .
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